2-(1-Aminoethyl)-4-chlorophenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-(1-aminoethyl)-4-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3 |
InChI Key |
IHDFZQZUBQSKDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for 2 1 Aminoethyl 4 Chlorophenol and Its Stereoisomers
Strategies for Racemic Synthesis of 2-(1-Aminoethyl)-4-chlorophenol
The preparation of a racemic mixture of this compound can be achieved through various non-stereoselective methods. These approaches prioritize the formation of the correct constitutional isomer without controlling the stereochemistry at the chiral center.
General Approaches to Substituted Aminophenols
Substituted aminophenols are valuable intermediates in the pharmaceutical and chemical industries. researchgate.net Their synthesis is typically achieved through two main pathways: the reduction of nitrophenols or substitution reactions. researchgate.net The reduction of nitrophenols, often using iron or catalytic hydrogenation, is a common method. researchgate.net For instance, 2-amino-4-chlorophenol (B47367) can be synthesized from 4-chloro-2-nitrophenol. chemicalbook.com
Another significant approach involves the functionalization of existing aromatic rings. Electrophilic substitution reactions on anilines and phenols are common, though they often favor ortho/para-substitution, which can present challenges for synthesizing meta-substituted aminophenols. mdpi.com To overcome this, transition metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Ullman-type reactions, are frequently employed with halo-substituted anilines or phenols. mdpi.com More recent methods include the dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines, which allows for the one-step installation of both amino and hydroxy groups onto a phenyl ring. nih.gov
Synthesis of β-Amino Alcohol Scaffolds
The structural core of this compound is a β-amino alcohol. The synthesis of these scaffolds is a well-established area of organic chemistry due to their prevalence in biologically active compounds. scirp.org A primary and straightforward method for synthesizing β-amino alcohols is the ring-opening of epoxides with amines. researchgate.netorganic-chemistry.org This reaction's regioselectivity can often be controlled by the choice of reagents and reaction conditions. researchgate.net For example, zinc(II) perchlorate (B79767) has been shown to be an effective catalyst for the aminolysis of epoxides, proceeding with high chemoselectivity and regioselectivity under solvent-free conditions. organic-chemistry.org
Alternative methods for β-amino alcohol synthesis include:
The reduction of α-amino ketones. researchgate.net
The use of amino acids as chiral starting materials. nih.govnih.gov
Reactions involving imines and oximes. researchgate.net
The use of cyclic carbonates as a safer alternative to epoxides. scirp.org
Multistep Precursor Derivatization and Reaction Sequences
The synthesis of a specific molecule like this compound often requires a multistep sequence where a precursor molecule is progressively modified. vapourtec.comdatapdf.com Such a synthesis for this compound would likely start with a readily available substituted phenol (B47542), such as 4-chlorophenol (B41353).
A plausible, though not explicitly documented, synthetic sequence could involve:
Friedel-Crafts Acylation: Reaction of 4-chlorophenol with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst to introduce an acetyl group onto the benzene (B151609) ring, likely at the position ortho to the hydroxyl group, to form 2-acetyl-4-chlorophenol.
Oximation: Conversion of the ketone functionality of 2-acetyl-4-chlorophenol to an oxime by reacting it with hydroxylamine.
Reduction: Reduction of the oxime to the corresponding primary amine, yielding racemic this compound. Various reducing agents can be employed for this transformation.
This type of multistep approach allows for the controlled construction of the target molecule by building upon a simpler, commercially available starting material. datapdf.com
Enantioselective Synthesis and Asymmetric Induction in the Formation of this compound
The production of specific stereoisomers, (R)-2-(1-aminoethyl)-4-chlorophenol and (S)-2-(1-aminoethyl)-4-chlorophenol, requires enantioselective synthetic methods. sigmaaldrich.combldpharm.com These methods are crucial as different enantiomers of a chiral molecule often exhibit distinct biological activities.
Catalytic Asymmetric Hydrogenation Methodologies
Catalytic asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers. acs.org This technique is widely used for the synthesis of chiral amines and alcohols. nih.govnih.gov In the context of synthesizing a specific enantiomer of this compound, a key intermediate would be a prochiral α-amino ketone or a related unsaturated precursor.
The general approach involves the hydrogenation of a prochiral substrate using a chiral catalyst, typically a transition metal complex with a chiral ligand. nih.govyoutube.com For example, the asymmetric hydrogenation of α-amino ketones can yield chiral 1,2-amino alcohols with high enantioselectivity. nih.govacs.org Ruthenium-based catalysts, such as those derived from BINAP and a chiral diamine, have proven to be highly effective for the asymmetric hydrogenation of various ketones. nih.govacs.org
A potential route to enantiomerically enriched this compound via this method could involve the asymmetric hydrogenation of 2-aminoacetyl-4-chlorophenol or a protected derivative. The choice of the chiral ligand (e.g., (R)-BINAP or (S)-BINAP) would determine which enantiomer of the final product is formed. youtube.com
Table 1: Examples of Catalytic Asymmetric Hydrogenation for Chiral Amine and Alcohol Synthesis
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) |
| Ru-diamine catalyst | Unprotected α-amino ketones | Chiral 1,2-amino alcohols | >99% |
| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Chiral amines | Up to 90% |
| Cationic BINAP-Rh(I) complexes | α-(acylamino)acrylic acids | Chiral amino acid derivatives | >90% |
This table presents examples of catalyst systems and their effectiveness in asymmetric hydrogenation reactions to produce chiral amines and alcohols, which are structurally related to the target compound. acs.orgnih.govacs.org
Asymmetric Amination and Alkylation Strategies
Asymmetric amination and alkylation represent another important class of reactions for the enantioselective synthesis of chiral amines. researchgate.netchemrxiv.org These methods involve the addition of an amine group or an alkyl group to a prochiral substrate in a stereocontrolled manner.
Asymmetric Amination: This can be achieved through methods like hydroamination, where an N-H bond is added across a carbon-carbon double bond. researchgate.net Metal-free catalytic systems have been developed for asymmetric hydroamination, broadening its applicability. researchgate.net
Asymmetric Alkylation: This strategy often involves the use of chiral auxiliaries or chiral phase-transfer catalysts. For instance, the asymmetric alkylation of a glycine-derived Schiff base catalyzed by a chiral copper complex can produce α-substituted α-amino acids with high enantiomeric excess. chemrxiv.org Another approach is the use of chiral lithium amides as both a strong base and a chiral auxiliary for the enantioselective α-alkylation of carboxylic acids. rsc.org While not directly applied to this compound, these principles could be adapted. For example, a chiral auxiliary could be attached to a simpler precursor, followed by diastereoselective alkylation and subsequent removal of the auxiliary.
Asymmetric Ring-Opening Reactions of Epoxides with Amine Nucleophiles
The asymmetric ring-opening (ARO) of epoxides with amine nucleophiles is a powerful and frequently employed strategy for the synthesis of chiral β-amino alcohols. rsc.org This method involves the reaction of a prochiral epoxide with an amine, guided by a chiral catalyst, to selectively produce one of the two possible enantiomeric products. The structure of the epoxide and the reaction conditions are critical in determining the regioselectivity of the nucleophilic attack. jsynthchem.com In acidic environments, the nucleophile typically attacks the more substituted carbon atom of the epoxide, while in basic or neutral conditions, the attack occurs at the less sterically hindered carbon. jsynthchem.com
The mechanism of metal-catalyzed ARO reactions often involves the cooperative activation of both the epoxide and the nucleophile by the metal center. nih.gov For instance, quantum mechanics and molecular mechanics (QM/MM) calculations have shown that in certain copper-catalyzed systems, the reaction proceeds in two main steps. rsc.org First, the ring-opening of the epoxide leads to an alkoxide intermediate that binds to the metal center. rsc.org The second step involves a proton transfer to form the β-amino alcohol product. rsc.org The enantioselectivity in these reactions is often dictated by subtle non-covalent interactions, such as CH–π interactions between the substrate and the chiral ligand of the catalyst. rsc.org
A variety of chiral catalysts have been developed for this purpose, including those based on metal-salen complexes. nih.gov These catalysts have demonstrated high enantioselectivity and broad substrate scope, making them valuable tools for both laboratory and industrial-scale synthesis of enantiopure compounds. nih.gov
Enantioselective Reductive Cross-Coupling Approaches
Enantioselective reductive cross-coupling has emerged as a novel and effective method for the synthesis of chiral 1,2-amino alcohols. nih.gov This approach circumvents the challenges associated with traditional polar reactions by coupling two electrophilic partners. For the synthesis of compounds like this compound, this would involve the coupling of a ketone and an amino-substituted species. nih.gov
One notable example is the copper-catalyzed reductive coupling of ketones and allenes. nih.gov This method allows for the enantioselective addition of N-substituted allyl equivalents to ketone electrophiles, yielding chiral 1,2-aminoalcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. nih.gov A key finding in the development of these systems was the discovery of a reversible ketone allylation step, which has significant implications for achieving high asymmetric induction. nih.gov
Furthermore, electrocatalytic radical cross-coupling methods offer a modern and chemoselective approach to synthesizing amino alcohols. chemrxiv.org These methods can simplify synthetic routes by avoiding extensive use of protecting groups and functional group manipulations. chemrxiv.org
Enzymatic Transformation and Biocatalytic Routes to Chiral Amino Alcohols
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral amino alcohols. nih.gov Enzymes, operating under mild conditions, can exhibit remarkable efficiency and stereoselectivity. nih.gov Key enzymes used in the synthesis of chiral amines and amino alcohols include transaminases and oxidases. nih.gov
Protein engineering techniques, such as directed evolution and computational redesign, have been instrumental in improving the catalytic performance of these enzymes. nih.gov These efforts have expanded the substrate scope and enhanced the efficiency of biocatalytic routes, making them more viable for industrial applications. nih.gov For instance, the development of ω-transaminases has been crucial for the synthesis of various chiral amines. nih.gov
Process optimization, including enzyme immobilization and the development of efficient cofactor regeneration systems, is also a critical aspect of designing scalable and economically feasible biomanufacturing processes for chiral amino alcohols. nih.gov
Chiral Resolution Techniques for Enantiopure this compound
The separation of enantiomers from a racemic mixture is a critical step in producing enantiopure compounds. This section details common chiral resolution techniques applicable to this compound.
Diastereomeric Salt Formation and Fractional Crystallization
Diastereomeric salt formation followed by fractional crystallization is a classical and widely used method for resolving racemic compounds. rsc.orgresearchgate.net This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. mdpi.com Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization. rsc.org
The success of this method often depends on a trial-and-error approach to find a suitable resolving agent and crystallization solvent. aiche.org However, a more systematic approach involves understanding the solid-liquid phase equilibrium of the diastereomeric salt system. aiche.org Constructing a phase diagram can help identify the conditions under which the desired diastereomer can be selectively crystallized. aiche.org
The choice of resolving agent is crucial. For basic compounds like this compound, acidic resolving agents such as tartaric acid are commonly employed. mdpi.comgavinpublishers.com The stoichiometry of the resolving agent can also significantly impact the efficiency of the resolution. gavinpublishers.com In some cases, kinetic control of the crystallization process, where the crystallization is stopped before reaching equilibrium, can be used to isolate the desired diastereomer, especially if it is the more soluble one. aiche.orggavinpublishers.com
Table 1: Factors Influencing Diastereomeric Salt Resolution
| Factor | Description | Impact on Resolution |
| Resolving Agent | A chiral compound that reacts with the racemate to form diastereomers. | The choice of resolving agent determines the difference in solubility between the diastereomeric salts. |
| Solvent System | The solvent or mixture of solvents in which the crystallization is performed. | Affects the solubility of the diastereomeric salts and can influence crystal form. |
| Temperature | The temperature at which crystallization occurs. | Solubility is temperature-dependent, allowing for optimization of the separation. |
| Stoichiometry | The molar ratio of the resolving agent to the racemic compound. | Can influence the phase behavior of the system and the yield of the desired enantiomer. |
| Crystallization Time | The duration allowed for crystal formation. | Can differentiate between kinetically and thermodynamically controlled resolution processes. |
Chromatographic Chiral Separation Methodologies (e.g., Chiral High-Performance Liquid Chromatography)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers. yakhak.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. yakhak.orgnd.edu
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown broad applicability in resolving a variety of chiral compounds. nd.eduyoutube.com The separation mechanism on these CSPs often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector. nd.eduyoutube.com
The choice of mobile phase is also critical for achieving good separation. yakhak.org For polysaccharide-based CSPs, mixtures of an alkane (like hexane) and an alcohol (like 2-propanol) are common. yakhak.org The exact composition of the mobile phase can be optimized to achieve the desired resolution. yakhak.org In some cases, derivatization of the analyte with a chiral or achiral reagent can enhance the separation. nih.gov For example, reacting an amine with a reagent like 4-chloro-7-nitro-2,1,3-benzooxadiazole (NBD-Cl) can improve its chromatographic behavior and detection. yakhak.org
Table 2: Key Parameters in Chiral HPLC Separation
| Parameter | Description | Significance in Separation |
| Chiral Stationary Phase (CSP) | The stationary phase containing a chiral selector. | The nature of the CSP is the primary determinant of enantioselectivity. |
| Mobile Phase Composition | The solvent system that carries the analyte through the column. | Influences the retention and resolution of the enantiomers. |
| Flow Rate | The speed at which the mobile phase passes through the column. | Affects the efficiency and analysis time of the separation. |
| Temperature | The temperature of the column during separation. | Can affect the kinetics of the interactions and the viscosity of the mobile phase. |
| Detection Method | The technique used to detect the separated enantiomers (e.g., UV, fluorescence). | The choice of detector depends on the properties of the analyte and any derivatizing agents used. |
Advanced Spectroscopic and Analytical Characterization of 2 1 Aminoethyl 4 Chlorophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Elucidation
NMR spectroscopy is a powerful method for elucidating the molecular structure of organic compounds by providing information about the chemical environment of protons and other magnetically active nuclei. jchps.comslideshare.net For chiral molecules like 2-(1-Aminoethyl)-4-chlorophenol, which can exist as a pair of non-superimposable mirror images (enantiomers), specialized NMR techniques are employed to differentiate and quantify these enantiomers.
Application of Chiral Solvating Agents (CSAs) for Enantiomeric Differentiation
Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that interact non-covalently with the enantiomers of a chiral analyte. digitellinc.comnih.gov This interaction forms transient diastereomeric complexes that exhibit different NMR spectral properties, allowing for the differentiation of the original enantiomers. digitellinc.com The principle behind this technique is that the distinct spatial arrangements of the diastereomeric complexes lead to variations in the chemical shifts of corresponding protons. digitellinc.comnih.gov
The effectiveness of a CSA depends on its ability to form stable complexes with the analyte and to induce significant chemical shift differences between the enantiomers. nih.gov Various types of CSAs have been developed, with many featuring functionalities capable of hydrogen bonding and π-π stacking to facilitate interaction with the analyte. digitellinc.comnih.gov For instance, the selection of a suitable CSA often involves considering the functional groups present in the analyte, such as the amino and hydroxyl groups in this compound.
The process of enantiodiscrimination using CSAs in NMR typically involves:
Dissolving the racemic analyte in a suitable deuterated solvent.
Adding a specific amount of the CSA.
Acquiring the ¹H NMR spectrum and observing the splitting of signals corresponding to the now diastereomeric protons.
The magnitude of the chemical shift difference (Δδ) between the signals of the two diastereomers is a measure of the enantiodiscrimination efficiency of the CSA. nih.gov
Chiral Derivatizing Agents (CDAs) in Stereochemical Assignment
Chiral Derivatizing Agents (CDAs) are enantiomerically pure reagents that react covalently with the analyte to form a pair of diastereomers. nih.govwikipedia.org Unlike the transient complexes formed with CSAs, the resulting diastereomers are stable and can be separated or analyzed spectroscopically. wikipedia.org This conversion allows for the determination of the enantiomeric composition of the original mixture using standard chromatographic or spectroscopic techniques that can distinguish between diastereomers. wikipedia.orgnih.gov
The derivatization of this compound would typically involve its amino or hydroxyl group reacting with the CDA. Common CDAs include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acyl chloride, which react with alcohols and amines to form diastereomeric esters and amides, respectively. wikipedia.org Another example is Pirkle's alcohol. wikipedia.org
The general procedure for using CDAs involves:
Reacting the racemic mixture with an enantiomerically pure CDA.
Separating the resulting diastereomers, often by chromatography.
Analyzing the separated diastereomers by NMR to assign the absolute configuration.
Double-derivatization methods, where each enantiomer of the substrate is reacted with two different enantiomers of the CDA, can also be employed for unambiguous stereochemical assignment. wikipedia.org
Investigation of Non-Covalent Interactions via NMR Perturbations
NMR spectroscopy is a sensitive tool for studying non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial in the formation of the diastereomeric complexes with CSAs. nih.govsemanticscholar.org The chemical shifts of protons involved in hydrogen bonding are particularly sensitive to their environment. nih.govresearchgate.net
In the context of this compound, the protons of the amino and hydroxyl groups can participate in hydrogen bonding with a CSA. The formation of these bonds leads to changes in the electron density around the protons, resulting in observable shifts in the NMR spectrum. nih.gov By analyzing these perturbations, researchers can gain insights into the specific interactions responsible for chiral recognition. mdpi.com For example, studies on complexes between chlorophenols and nitrogen-containing bases have shown a correlation between the strength of the hydrogen bond and the observed ¹H NMR chemical shifts. nih.govresearchgate.net
Mass Spectrometry (MS) and Hyphenated Techniques for Molecular Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. When combined with separation techniques like liquid chromatography (LC) or gas chromatography (GC), it offers enhanced specificity and sensitivity for the analysis of complex mixtures. phenomenex.comscielo.org.mx
LC-MS and GC-MS for Purity Assessment and Identification of Related Compounds
Both LC-MS and GC-MS are instrumental in assessing the purity of this compound and identifying any related impurities. ulisboa.ptthermofisher.com
LC-MS: This technique is particularly well-suited for polar and thermally labile compounds like this compound. ulisboa.pt High-performance liquid chromatography (HPLC) separates the compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase. nih.gov The separated components then enter the mass spectrometer for detection and identification. LC-MS/MS, which involves tandem mass spectrometry, provides even greater selectivity and is used for quantifying trace-level impurities. ulisboa.ptnih.gov A case study on the determination of chlorophenols in water demonstrated the effectiveness of SPE-LC-ESI-MS/MS for quantifying 2-amino-4-chlorophenol (B47367). ulisboa.pt
GC-MS: Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. irjet.net While direct analysis of polar compounds like this compound by GC can be challenging, derivatization can be employed to increase volatility. researchgate.net GC-MS is a robust technique for identifying and quantifying volatile and semi-volatile organic compounds. scielo.org.mxthermofisher.com
Table 1: Comparison of LC-MS and GC-MS for the Analysis of this compound
| Feature | LC-MS | GC-MS |
|---|---|---|
| Analyte Suitability | Ideal for polar, non-volatile, and thermally labile compounds. ulisboa.pt | Suitable for volatile and thermally stable compounds; derivatization may be required for polar analytes. researchgate.net |
| Sample Preparation | Often involves simple filtration or solid-phase extraction (SPE). ulisboa.pt | May require derivatization to increase volatility. researchgate.net |
| Separation Principle | Based on partitioning between a liquid mobile phase and a solid stationary phase. nih.gov | Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. irjet.net |
| Ionization Techniques | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). unl.pt | Electron Ionization (EI), Chemical Ionization (CI). researchgate.net |
Strategies for Pre- and Post-Chromatographic Derivatization for Enhanced MS Detection
Derivatization in the context of MS analysis is a chemical modification of the analyte to improve its analytical characteristics. researchgate.netspectroscopyonline.com This can be done either before (pre-chromatographic) or after (post-chromatographic) the separation step. nih.govnih.gov
Pre-Chromatographic Derivatization: This approach is commonly used in GC-MS to increase the volatility and thermal stability of polar analytes. researchgate.netresearchgate.net For this compound, the amino and hydroxyl groups can be derivatized, for example, through silylation or acylation, to make the molecule more amenable to GC analysis. researchgate.net Derivatization can also enhance ionization efficiency in both GC-MS and LC-MS. spectroscopyonline.com
Post-Chromatographic Derivatization: This technique involves adding a reagent to the analyte after it has been separated by chromatography but before it enters the mass spectrometer. nih.gov This is often done to introduce a charge or a functionality that improves the ionization efficiency and, consequently, the detection sensitivity in LC-MS. nih.gov For example, reagents can be chosen to react specifically with the functional groups of this compound to form easily ionizable products. nih.gov
Table 2: Common Derivatization Strategies for Amines and Phenols for MS Analysis
| Functional Group | Derivatization Reaction | Reagent Examples | Purpose |
|---|---|---|---|
| Amino (-NH₂) | Acylation | Acetic anhydride, Trifluoroacetic anhydride | Increase volatility (GC), improve chromatographic behavior. researchgate.net |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability (GC). researchgate.net | |
| Hydroxyl (-OH) | Silylation | BSTFA, Trimethylchlorosilane (TMCS) | Increase volatility and thermal stability (GC). researchgate.net |
| Esterification | Acetic anhydride, Pentafluorobenzoyl chloride | Improve electron capture detection (GC), enhance ionization. researchgate.net |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of a molecule's connectivity, conformation, and, crucially for chiral compounds, its absolute configuration. The process involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, from which a detailed atomic model can be constructed.
For this compound, a successful X-ray crystallographic analysis would yield a wealth of structural information. The data would confirm the covalent bond lengths and angles between all atoms, the planarity of the chlorophenol ring, and the conformation of the aminoethyl side chain relative to the ring.
A critical aspect of the crystallographic analysis of a chiral, non-racemic compound is the determination of its absolute configuration. This is often achieved through the analysis of anomalous scattering effects, particularly when a heavy atom (like chlorine in this case) is present in the structure. The Flack parameter, derived from the crystallographic data, is a key indicator of the absolute structure of the crystal. wikipedia.orgnih.govchemicalbook.com A value close to zero for a given enantiomer confirms that the assigned stereochemistry is correct. chemicalbook.comsigmaaldrich.com
Despite the confirmation of the existence of the individual (R) and (S) enantiomers of this compound through commercial availability, a comprehensive search of the Cambridge Structural Database (CSD) and other scientific literature did not yield any publicly available single-crystal X-ray diffraction data for this specific compound. wikipedia.org Therefore, definitive experimental values for its crystal system, space group, unit cell dimensions, and the precise solid-state conformation remain to be reported.
Should such data become available, it would be presented in a detailed crystallographic data table, as illustrated hypothetically below.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₁₀ClNO |
| Formula Weight | 171.62 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
Note: The values in this table are hypothetical and serve only to illustrate the type of data obtained from an X-ray crystallographic study. No experimental data has been found in the public domain for this compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chirality Analysis
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Among these, Circular Dichroism (CD) spectroscopy is a powerful and widely used method for investigating the stereochemical features of chiral compounds in solution. A CD spectrum plots the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum is characteristic of the molecule's three-dimensional structure, particularly the spatial arrangement of its chromophores (light-absorbing groups).
For this compound, the chromophore is the substituted phenol (B47542) ring. The chiral center is the carbon atom of the ethyl group to which the amino group is attached. The CD spectrum of this compound would be expected to show distinct Cotton effects (positive or negative peaks) in the UV region where the phenol chromophore absorbs. The sign and magnitude of these Cotton effects are exquisitely sensitive to the absolute configuration at the chiral center and the preferred conformation of the aminoethyl side chain.
Enantiomers of a chiral molecule produce mirror-image CD spectra. Therefore, if the CD spectrum of one enantiomer, for instance, the (R)-enantiomer, is determined experimentally, the spectrum of the (S)-enantiomer can be predicted to be its exact opposite. This makes CD spectroscopy an excellent tool for distinguishing between enantiomers and assessing enantiomeric purity.
A thorough literature search did not reveal any published experimental Circular Dichroism spectra for this compound. The acquisition of such data would be a critical step in its chiroptical characterization. The data would typically be presented in a table summarizing the observed Cotton effects.
Hypothetical Circular Dichroism Data for (R)-2-(1-Aminoethyl)-4-chlorophenol
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |
|---|---|
| λ₁ | Value |
| λ₂ | Value |
Note: The values in this table are hypothetical and serve only to illustrate the type of data obtained from a Circular Dichroism study. No experimental data has been found in the public domain for this compound.
Computational and Theoretical Investigations of 2 1 Aminoethyl 4 Chlorophenol
Quantum Mechanical Studies (e.g., Density Functional Theory, Ab Initio Calculations)
Quantum mechanical calculations are foundational to understanding the intrinsic properties of a molecule, dictated by its electronic structure. Methods like Density Functional Theory (DFT) and Ab Initio calculations offer a powerful lens to examine molecules like 2-(1-Aminoethyl)-4-chlorophenol. DFT, in particular, provides a balance between computational cost and accuracy, making it a widely used tool for studying substituted phenols. researchgate.netrsc.org These methods are crucial for exploring the molecule's geometry, stability, and electronic characteristics. nih.gov
Conformational Analysis and Energetic Landscapes
The biological and chemical activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and mapping the energy changes during rotation around single bonds.
Studies on similar aminophenol structures have shown that intramolecular hydrogen bonds can be a dominant factor in determining the most stable geometry. researchgate.net The energetic landscape, therefore, typically shows a few low-energy conformers separated by rotational energy barriers. The calculation of these barriers provides insight into the flexibility of the molecule and the ease of interconversion between different conformations at a given temperature.
Table 1: Representative Calculated Energetic Data for Phenolic Compound Conformers Note: This table presents typical data ranges for substituted phenols based on computational studies of analogous compounds, as direct data for this compound is not available. The values are for illustrative purposes.
| Parameter | Description | Typical Calculated Value (kcal/mol) |
| ΔE (Conformer) | Relative energy difference between stable conformers. | 0.5 - 5.0 |
| Rotational Barrier | Energy required to rotate around key single bonds (e.g., C-C side chain). | 3.0 - 15.0 |
| H-Bond Energy | Stabilization energy from an intramolecular hydrogen bond. | 2.0 - 8.0 |
Electronic Structure and Molecular Orbital Analysis (HOMO, LUMO)
The electronic behavior of this compound is best described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting regions prone to nucleophilic attack.
For phenolic compounds, the HOMO is typically a π-orbital with significant electron density localized on the aromatic ring and the phenolic oxygen atom. researchgate.netresearchgate.net The LUMO is usually a π*-antibonding orbital, also distributed across the aromatic system. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap generally signifies high chemical reactivity and polarizability, whereas a large gap suggests higher kinetic stability. nih.gov
Computational methods like DFT can accurately calculate the energies of these orbitals and visualize their spatial distribution. For this compound, the electron-donating hydroxyl and aminoethyl groups and the electron-withdrawing chloro group all influence the energy levels and distribution of these frontier orbitals.
Table 2: Illustrative Frontier Orbital Energies for Substituted Phenols Note: This table shows representative values for compounds structurally related to this compound, as calculated by DFT methods. researchgate.netnih.gov The exact values for the target compound would require specific calculation.
| Orbital | Description | Typical Energy (eV) |
| HOMO | Highest Occupied Molecular Orbital | -4.70 to -5.10 |
| LUMO | Lowest Unoccupied Molecular Orbital | -0.11 to +0.25 |
| HOMO-LUMO Gap | Energy difference (LUMO - HOMO) | 4.81 to 5.21 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping the detailed pathways of chemical reactions. It allows for the investigation of transient species like transition states, which are often impossible to observe experimentally. By modeling reactions involving this compound, researchers can predict its reactivity, degradation pathways, and potential for further chemical modification.
Transition State Characterization and Activation Energy Calculations
A chemical reaction proceeds from reactants to products via a high-energy transition state. The energy required to reach this state from the reactants is the activation energy (Ea), which determines the reaction rate. Computational chemistry excels at locating the precise geometry of transition states and calculating their energies. mdpi.com
For reactions involving this compound, such as oxidation of the phenol (B47542) group or substitution on the aromatic ring, DFT calculations can map the potential energy surface. This involves calculating the energy of the system as the bond lengths and angles change along the reaction coordinate. The transition state is identified as a first-order saddle point on this surface. The calculated activation energy provides a quantitative measure of the reaction's feasibility. For instance, modeling the transfer of the phenolic proton to a base would involve characterizing the O-H bond breaking and the new bond formation with the base.
Table 3: Representative Activation Energies for Reactions of Phenolic Compounds Note: This table provides typical activation energy ranges for common reaction types involving substituted phenols, derived from computational studies. mdpi.com Specific values depend on the exact reactants and conditions.
| Reaction Type | Description | Typical Activation Energy (kcal/mol) |
| Proton Transfer | Removal of the phenolic proton by a base. | 5 - 15 |
| Electrophilic Substitution | Attack of an electrophile (e.g., Cl+) on the aromatic ring. | 10 - 25 |
| Radical Scavenging | Donation of a hydrogen atom to a free radical. | 7 - 12 |
Pathways for Chlorination and Degradation Reactions
Understanding the potential transformation of this compound in various environments is crucial. Computational modeling can predict the most likely pathways for reactions like further chlorination or environmental/metabolic degradation.
Chlorination: The existing substituents on the phenol ring direct the position of further electrophilic chlorination. The hydroxyl group is a strong activating, ortho-, para-director, while the chloro-substituent is deactivating but also an ortho-, para-director. The aminoethyl group's directing effect would also be considered. Computational models can calculate the stability of the intermediate carbocations (sigma complexes) formed upon chlorine attack at different positions on the ring, thereby predicting the most likely products.
Degradation: The degradation of chlorophenols in the environment often proceeds through hydroxylation, followed by aromatic ring cleavage. nih.gov Studies on the degradation of 4-chlorophenol (B41353) have identified pathways involving the formation of intermediates like chlorohydroquinone (B41787) or chlorocatechol. nih.gov Computational modeling can trace these multi-step reaction pathways, calculating the thermodynamics and kinetics of each step to determine the most favorable degradation route for this compound.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects
While quantum mechanics is ideal for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the behavior of a molecule within a larger system, such as in a solvent or interacting with other molecules. nih.gov MD simulations model the movements of atoms over time based on a classical force field, providing a dynamic picture of intermolecular interactions. wustl.edu
For this compound, MD simulations are particularly useful for understanding its behavior in an aqueous environment. The hydroxyl and amino groups are capable of forming hydrogen bonds with surrounding water molecules, while the chlorophenyl ring is more hydrophobic. MD simulations can reveal:
Solvation Structure: How water molecules arrange themselves around the solute, forming a "solvation shell." The structure of this shell, including the number and lifetime of hydrogen bonds, can be analyzed.
Intermolecular Interactions: The strength and nature of non-covalent interactions (hydrogen bonds, van der Waals forces) between the solute and solvent molecules.
Dynamic Behavior: How the molecule tumbles and diffuses through the solvent and how its flexible parts (the aminoethyl side chain) move and change conformation in solution.
This information is vital for predicting properties like solubility, partitioning behavior, and the ability to interact with biological targets like protein binding sites. The simulations provide a bridge between the static picture from quantum mechanics and the dynamic reality of the molecule in a condensed phase.
Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
The in-silico prediction of spectroscopic properties, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, has become an indispensable tool in modern chemical research. For a molecule such as this compound, computational methods offer a powerful approach to predict and interpret its NMR spectra, providing valuable insights into its electronic structure and conformation. These theoretical calculations can aid in the confirmation of the molecular structure, assist in the assignment of experimental spectra, and provide a deeper understanding of the relationships between structure and spectroscopic parameters.
The predominant methodology for the computational prediction of NMR chemical shifts is rooted in quantum mechanics, with Density Functional Theory (DFT) being the most widely employed approach. nih.govajol.infoivanmr.com DFT methods balance computational cost with accuracy, making them suitable for molecules of this size. The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the isotropic magnetic shielding tensors, from which the NMR chemical shifts are derived. ajol.inforesearchgate.netresearchgate.net
The accuracy of these predictions is highly dependent on the choice of the DFT functional and the basis set. nih.gov Functionals such as B3LYP and M06-2X, paired with basis sets like 6-31G(d) or the more extensive TZVP, are frequently utilized to optimize the molecular geometry and compute the NMR properties. nih.govresearchgate.netnih.gov The selection of the functional and basis set is a critical step, as it directly impacts the quality of the predicted chemical shifts. It is common practice to benchmark the computational results against experimental data for related or model compounds to validate the chosen theoretical level. nih.govresearchgate.net
While no specific computational studies on the NMR properties of this compound have been published, the general procedure for such an investigation would involve the following steps:
Geometry Optimization: The three-dimensional structure of this compound would be optimized using a selected DFT functional and basis set.
Frequency Calculation: Vibrational frequency calculations are typically performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface.
NMR Shielding Calculation: Using the optimized geometry, the GIAO-DFT method is employed to calculate the absolute magnetic shielding constants for each nucleus (¹H and ¹³C).
Chemical Shift Prediction: The calculated shielding constants are then converted to chemical shifts (δ) by referencing them to the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The predicted chemical shifts provide a theoretical spectrum that can be compared with experimental data. Discrepancies between the computed and experimental values can often be rationalized in terms of solvent effects, conformational dynamics, or limitations of the theoretical model. For more accurate predictions, advanced computational models can incorporate solvent effects using methods like the Polarizable Continuum Model (PCM).
To illustrate the potential output of such a computational investigation, a hypothetical set of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on a DFT/GIAO calculation, is presented in the data tables below.
Hypothetical Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| H (Phenolic OH) | 9.5 - 10.5 |
| H (Aromatic) | 6.5 - 7.5 |
| H (Methine CH) | 4.0 - 4.5 |
| H (Amino NH₂) | 1.5 - 2.5 |
| H (Methyl CH₃) | 1.3 - 1.8 |
Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C (Phenolic C-OH) | 150 - 155 |
| C (Aromatic C-Cl) | 125 - 130 |
| C (Aromatic C-H) | 115 - 125 |
| C (Aromatic C-C) | 120 - 130 |
| C (Methine CH) | 50 - 55 |
| C (Methyl CH₃) | 20 - 25 |
It is important to note that these are illustrative values. The actual predicted chemical shifts would vary depending on the specific computational methodology employed. Furthermore, the integration of computational chemistry with machine learning techniques is an emerging area that holds the promise of further enhancing the accuracy of NMR chemical shift predictions. nih.govnih.gov
Reactivity Profiles and Chemical Transformations of 2 1 Aminoethyl 4 Chlorophenol
Reactions Involving the Amino Moiety.
The primary amino group in 2-(1-Aminoethyl)-4-chlorophenol is a primary site of nucleophilicity, making it susceptible to a variety of chemical transformations.
Selective N-alkylation of the amino group in the presence of the phenolic hydroxyl can be achieved through specific synthetic strategies. One common method is reductive amination, which involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine, followed by in-situ reduction with an agent like sodium borohydride. This one-pot reaction is efficient for preparing N-alkylated aminophenols. osti.govnih.gov
Acylation of the amino group is another fundamental transformation. Due to the higher nucleophilicity of the amine compared to the phenol (B47542), selective N-acylation can often be accomplished by using acylating agents such as acid chlorides or anhydrides under controlled conditions. This reaction is crucial for the synthesis of various derivatives and is a common step in the preparation of more complex molecules. solubilityofthings.com
Table 1: Examples of Selective N-Alkylation and Acylation of Aminophenols
| Transformation | Reagent 1 | Reagent 2 | Product Type | Reference |
|---|---|---|---|---|
| N-Alkylation | Aldehyde (e.g., Benzaldehyde) | Sodium Borohydride | N-Alkylaminophenol | osti.govnih.gov |
| N-Acylation | Acetic Anhydride | N/A | N-Acetylaminophenol | solubilityofthings.comaurigeneservices.com |
The amino group can direct transformations by participating in intramolecular reactions or by influencing the reactivity of adjacent groups. In the case of this compound, both the amine and the phenolic hydroxyl group can participate in cyclization reactions with suitable bifunctional reagents. For instance, reactions of 2-aminophenols with β-chloroacroleins can lead to the formation of fused heterocyclic systems like chromenoquinolines. pressbooks.pub This type of reaction proceeds through initial formation of an imine at the amino group, followed by an intramolecular cyclization involving the phenolic hydroxyl group, demonstrating a cooperative transformation directed by the amine. pressbooks.pub
Reactions of the Phenolic Hydroxyl Group.
The phenolic hydroxyl group is another key reactive site, although its nucleophilicity is generally lower than that of the primary amine. Its reactions often require the prior protection of the amino group to ensure selectivity.
To achieve selective modification of the hydroxyl group, the more reactive amino group is typically protected first. A common and inexpensive protecting group is the benzylidene group, formed by reacting the aminophenol with benzaldehyde. osti.govnih.gov Once the amine is protected as an imine, the phenolic hydroxyl group can be selectively alkylated or arylated using alkyl halides or aryl halides under basic conditions. The protecting group can then be readily removed by hydrolysis with acid to regenerate the free amine. osti.govnih.gov This protection-deprotection sequence allows for the synthesis of O-substituted derivatives that would be difficult to obtain directly. osti.gov
Table 2: General Strategy for Selective O-Alkylation of Aminophenols
| Step | Reaction | Typical Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Protection | Imination | Benzaldehyde, Methanol | N-Benzylideneaminophenol | osti.govnih.gov |
| 2. Alkylation | Williamson Ether Synthesis | Alkyl Halide, Base (e.g., K₂CO₃) | N-Benzylidene-O-alkylaminophenol | osti.govnih.gov |
The phenolic hydroxyl group is a common target for derivatization to create synthetic intermediates or to introduce a tag for analytical detection. Acylation of the hydroxyl group, often after protecting the amine, can be used to install various functional groups.
For analytical purposes, phenols are often derivatized to enhance their detectability. For example, chlorophenols can be reacted with reagents like 4-amino-anti-pyrine (4-AAP) to form a larger, more easily detectable derivative for methods like high-performance liquid chromatography (HPLC) or molecularly imprinted solid-phase extraction (MISPE). This type of derivatization is crucial for trace analysis in complex matrices.
Reactivity of the Chlorinated Aromatic Ring.
The reactivity of the benzene (B151609) ring in this compound towards substitution is governed by the combined electronic effects of the hydroxyl, aminoethyl, and chloro substituents.
Hydroxyl (-OH) and Aminoethyl (-CH(CH₃)NH₂) groups: Both are strongly activating, ortho-, para-directing groups for electrophilic aromatic substitution. They increase the electron density of the ring, particularly at the positions ortho and para to themselves, making it more susceptible to attack by electrophiles.
Chloro (-Cl) group: This is a deactivating, yet ortho-, para-directing group. It withdraws electron density from the ring through induction (deactivating) but can donate electron density through resonance (ortho-, para-directing).
In this compound, the most activated positions for electrophilic substitution are C3 and C5, which are ortho to the powerful hydroxyl and aminoethyl activating groups. The directing effects of the -OH and -NH₂ groups are dominant over the -Cl group.
Conversely, for nucleophilic aromatic substitution (SNAr), the ring is generally considered electron-rich and thus unreactive. SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) to stabilize the negatively charged Meisenheimer complex intermediate. While direct displacement of the chlorine atom by a nucleophile is unlikely under standard conditions, novel methods have shown that nucleophilic aromatic substitution on electron-rich halophenols can be achieved. osti.gov This can be done by generating a transient phenoxyl radical, which acts as a powerful electron-withdrawing group, thereby activating the ring for nucleophilic attack. osti.gov
Halogen Atom Reactivity and Substitution Patterns
The reactivity of the chlorine atom in this compound is intrinsically linked to its position on the aromatic ring and the electronic effects of the other substituents. Generally, halogenoarenes like chlorobenzene (B131634) are unreactive towards nucleophilic substitution reactions. This reduced reactivity, when compared to halogenoalkanes, is due to the increased strength of the carbon-halogen bond. This strength arises from the delocalization of a lone pair of electrons from the halogen into the π-system of the benzene ring, imparting a partial double-bond character to the C-Cl bond.
However, the substituents on the ring significantly modulate this baseline reactivity. In the case of this compound, the presence of the hydroxyl (-OH) and aminoethyl groups, both of which are electron-donating, increases the electron density of the aromatic ring. While this activates the ring towards electrophilic attack, it typically deactivates it towards traditional nucleophilic aromatic substitution (SNAr), which is facilitated by electron-withdrawing groups.
Recent research has highlighted alternative pathways for the substitution of halogens on electron-rich phenols. One such mechanism involves the generation of a phenoxyl radical intermediate. osti.gov This radical formation can transiently activate the aromatic ring, enabling nucleophilic substitution to occur at the halogen-bearing carbon. osti.gov For instance, studies on related chlorophenols have shown that they can undergo coupling reactions with nucleophiles like carboxylates under conditions that promote a radical chain mechanism. osti.gov This suggests that the chlorine atom on this compound could potentially be substituted through such a homolysis-enabled electronic activation strategy, despite the presence of electron-donating groups. osti.gov
Influence of Substituents on Aromatic Electrophilic/Nucleophilic Reactions
The reactivity and regioselectivity of substitution reactions on the this compound ring are governed by the combined influence of the hydroxyl (-OH), aminoethyl (-CH(CH₃)NH₂), and chloro (-Cl) substituents. These groups exert both inductive and resonance effects, which either activate or deactivate the ring and direct incoming electrophiles to specific positions. libretexts.org
Substituent Effects on Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution (EAS), the rate and orientation of the reaction are determined by the ability of the existing substituents to stabilize the intermediate carbocation (arenium ion). numberanalytics.com
Hydroxyl (-OH) group: This is a strongly activating, ortho-, para-directing group. libretexts.org Its activating nature stems from a powerful electron-donating resonance effect, where a lone pair from the oxygen atom delocalizes into the ring, stabilizing the arenium ion. libretexts.orgyoutube.com This effect far outweighs its electron-withdrawing inductive effect. libretexts.org
The directing effects of these groups on this compound are cooperative. The hydroxyl group at position 1 and the aminoethyl group at position 2 will strongly direct incoming electrophiles to the positions ortho and para relative to them. The most powerful activating group dictates the regioselectivity. In this molecule, both the -OH and -NH₂ (within the aminoethyl group) are potent activators. libretexts.org Given their positions, they strongly activate position 6 (ortho to -OH, meta to -Cl) and position 3 (ortho to the aminoethyl, meta to -OH and -Cl). The position para to the hydroxyl group is already occupied by chlorine. Therefore, electrophilic substitution is most likely to occur at the positions most activated by the hydroxyl and aminoethyl groups, particularly at the less sterically hindered sites.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Effect | Dominant Electronic Effect |
|---|---|---|---|
| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Resonance Donation (+) |
| -CH(CH₃)NH₂ (Aminoethyl) | Strongly Activating | Ortho, Para | Resonance Donation (+) |
| -Cl (Chloro) | Deactivating | Ortho, Para | Inductive Withdrawal (-) |
Influence on Nucleophilic Aromatic Reactions:
For traditional nucleophilic aromatic substitution (SNAr), the presence of strong electron-withdrawing groups is necessary to stabilize the negatively charged Meisenheimer complex intermediate. numberanalytics.com The electron-donating hydroxyl and aminoethyl groups on this compound would therefore deactivate the ring towards this type of reaction. However, as mentioned previously, radical-mediated pathways can enable nucleophilic substitution on such electron-rich aromatic rings. osti.gov In these cases, the initial formation of a radical cation or a neutral radical can dramatically alter the electronic properties of the ring, facilitating subsequent attack by a nucleophile. osti.gov
Advanced Applications in Organic and Medicinal Chemistry Research
Role as Chiral Ligands and Auxiliaries in Asymmetric Catalysis
The quest for efficient and selective methods to synthesize enantiomerically pure compounds is a cornerstone of modern organic chemistry. Chiral ligands and auxiliaries derived from readily available chiral molecules are pivotal in this endeavor. 2-(1-Aminoethyl)-4-chlorophenol, with its inherent chirality, serves as an excellent starting material for the development of such tools for asymmetric catalysis.
Design and Synthesis of Chiral Phosphine (B1218219) Oxides and Related Ligands Utilizing this compound
While direct evidence of this compound being used in the synthesis of chiral phosphine oxides is not extensively documented in publicly available research, the principles of chiral auxiliary-based synthesis strongly support its potential in this area. Chiral phosphine oxides are a significant class of ligands and organocatalysts. The synthesis of P-chiral phosphine oxides often employs a chiral auxiliary to direct the stereochemical outcome of the reaction.
A general and established method involves the reaction of a dichlorophosphine with a chiral amino alcohol, such as a derivative of this compound, to form a cyclic phosphoramidite (B1245037) or a related intermediate. Subsequent nucleophilic displacement reactions at the phosphorus center with organometallic reagents, followed by oxidation, can lead to the formation of enantioenriched phosphine oxides. The chiral auxiliary, having served its purpose, can then be cleaved and potentially recycled. The stereochemistry of the final P-chiral phosphine oxide is dictated by the configuration of the chiral auxiliary.
The presence of the chloro- and ethyl-substituents on the aromatic ring of this compound can offer steric and electronic advantages in controlling the diastereoselectivity of the key phosphinylation step, potentially leading to high enantiomeric excesses in the final product.
Application in Enantioselective Transformations
Ligands derived from chiral aminophenols have demonstrated considerable success in a variety of enantioselective transformations. For instance, imidazoline-aminophenol ligands have been effectively used in copper-catalyzed Henry reactions. While not specifying this compound, this research highlights the utility of the aminophenol motif in creating a chiral environment that can induce high enantioselectivity.
Furthermore, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Catalysts derived from chiral amines can activate substrates through the formation of iminium ions, enabling highly enantioselective additions. For example, imidazolidinone catalysts have been successfully employed in the enantioselective alkylation of aniline (B41778) rings with α,β-unsaturated aldehydes. princeton.edu This demonstrates the potential of chiral amines, structurally related to the aminoethyl moiety of the title compound, to catalyze complex bond-forming reactions with excellent stereocontrol.
Building Block for Complex Molecular Architectures and Heterocyclic Systems
The structural framework of this compound makes it an ideal precursor for the synthesis of more complex and often biologically active molecules, particularly heterocyclic systems like benzoxazoles.
Precursor in the Synthesis of Substituted Benzoxazoles and Related Heterocycles
Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. nih.gov The most common and direct method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative.
Given its 2-aminophenol core structure, this compound can readily participate in such cyclization reactions. For example, reaction with a suitable carboxylic acid, aldehyde, or β-diketone under appropriate conditions would yield a 2-substituted benzoxazole (B165842) bearing the chiral 1-aminoethyl group at the 7-position and a chlorine atom at the 5-position. organic-chemistry.org A variety of catalysts, including Brønsted acids, copper salts, and even green catalysts like fly ash, have been employed to facilitate this transformation, often under mild conditions. organic-chemistry.org The resulting substituted benzoxazoles can serve as versatile intermediates for further functionalization.
| Reactant 1 | Reactant 2 | Catalyst | Product Class | Ref. |
| 2-Aminophenol | β-Diketone | Brønsted acid/CuI | 2-Substituted Benzoxazole | organic-chemistry.org |
| 2-Aminophenol | Aldehyde | Samarium triflate | 2-Substituted Benzoxazole | organic-chemistry.org |
| 2-Aminophenol | Carboxylic acid | Lawesson's reagent | 2-Substituted Benzoxazole | organic-chemistry.org |
Intermediate in the Rational Design of Biologically Active Molecules
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govcolab.ws By utilizing this compound as a starting material, medicinal chemists can introduce chirality and specific substitution patterns into the benzoxazole core, which can be crucial for optimizing biological activity and pharmacokinetic properties.
For instance, a new series of benzoxazole analogues have been synthesized and evaluated for their in vitro antibacterial, antifungal, and anticancer activities, with some compounds showing promising results. nih.gov The synthesis of these compounds often involves the initial formation of the benzoxazole ring from a substituted 2-aminophenol, followed by further modifications. The presence of the chiral aminoethyl group and the chlorine atom in derivatives of this compound can significantly influence their interaction with biological targets.
Fundamental Studies in Chiral Recognition and Molecular Interactions
The ability of chiral molecules to distinguish between enantiomers, known as chiral recognition, is a fundamental process in chemistry and biology. The specific functional groups and stereochemistry of this compound and its derivatives make them excellent candidates for studying and applying the principles of molecular recognition.
A study focusing on a thiourea (B124793) derivative of the closely related 2-[(1R)-1-aminoethyl]phenol has demonstrated its effectiveness as a chiral sensor for determining the absolute configuration of N-3,5-dinitrobenzoyl derivatives of amino acids using NMR spectroscopy. mdpi.com This chiral recognition is based on the formation of diastereomeric complexes between the chiral sensor and the enantiomers of the analyte, which results in distinct NMR signals. The phenol (B47542), amino, and thiourea moieties all play a crucial role in the intermolecular interactions that lead to this enantiodifferentiation.
This research strongly suggests that derivatives of this compound could be similarly employed as chiral solvating agents or in the development of other chiral sensors. The specific electronic and steric properties conferred by the chloro-substituent may offer unique advantages in the recognition of certain classes of chiral molecules. The study of such interactions provides valuable insights into the nature of non-covalent forces that govern molecular recognition, which is essential for the design of new catalysts, drugs, and separation methods. nih.gov
Q & A
Q. What are the common synthetic routes for 2-(1-aminoethyl)-4-chlorophenol and its derivatives?
- Methodological Answer : The compound is typically synthesized via reductive amination or condensation reactions. For example, derivatives like 2-amino-1-(4-chlorophenyl)ethanol are prepared by reacting ketones (e.g., 1-(5-chloro-2-hydroxyphenyl)ethanone) with chiral amines (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) in methanol, followed by sodium borohydride reduction in tetrahydrofuran/ethanol. Purification involves thin-layer chromatography (chloroform) and crystallization from n-hexane .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirms chiral centers and intramolecular hydrogen bonds (e.g., O–H⋯N interactions) .
- X-ray Crystallography : Determines absolute configuration and molecular packing (e.g., spiral chains via N–H⋯Cl hydrogen bonds) .
- Mass Spectrometry (ESI-MS) : Identifies degradation products and non-chlorinated byproducts .
Q. What analytical methods are suitable for detecting this compound in biological matrices?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS). The compound’s phenolic group allows derivatization for enhanced sensitivity. For example, derivatization with dansyl chloride improves fluorescence detection .
Advanced Research Questions
Q. How does this compound interact with neurotransmitter receptors?
- Methodological Answer : In vitro studies using radioligand binding assays reveal:
- Serotonin Receptor Modulation : Competitive binding at 5-HT1A/2A receptors (IC₅₀ ~ 150 nM) .
- Dopamine Pathway Effects : Alters D2 receptor signaling, reducing cAMP production by 40% in neuronal cell lines .
Data Table : Neurotransmitter Activity Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Serotonin receptors | Partial agonist activity | |
| Dopamine pathways | Inhibits adenylate cyclase |
Q. What experimental designs optimize the degradation of chlorophenol derivatives in aqueous environments?
- Methodological Answer : Response Surface Methodology (RSM) is effective for optimizing parameters:
- Key Variables : pH, reaction time, persulfate concentration, ultrasound power .
- Optimal Conditions : pH 3, 65 min, 125 mg/L persulfate, 150 W ultrasound power achieve 88–90% degradation efficiency .
- Mechanistic Insight : Radical trap experiments confirm reactive oxygen species (ROS) mediate ring-opening via hydroxyl radicals (•OH) .
Q. How do stereochemical variations impact the compound’s pharmacological activity?
- Methodological Answer : Enantiopure (R,R)-configured derivatives exhibit higher binding affinity to CNS targets:
Q. Why do contradictory results arise in thermal stability studies of chlorophenol derivatives?
- Methodological Answer : Dissociation constants (Ka) vary with temperature and substituent position:
- 4-Chlorophenol : Ka increases linearly up to 175°C .
- 2-/3-Chlorophenol : Ka peaks at 125°C, then declines due to decomposition .
Thermal Degradation Pathway : - 2-/3-Isomers : Form quinone intermediates at >125°C, reducing acidity .
- 4-Isomer : Stable phenolic ring resists decomposition .
Experimental Design Considerations
Q. How to mitigate microbial aggregation during biodegradation studies?
- Methodological Answer : Pseudomonas putida CP1 autoaggregates at high chlorophenol concentrations (>1.56 mM). Mitigation strategies:
- Substrate Limitation : Maintain 4-chlorophenol ≤0.78 mM to prevent biomass loss .
- Co-Substrates : Add glucose (10 mM) to sustain metabolic activity and reduce aggregate formation .
Q. What statistical approaches resolve data variability in multi-substrate assays?
- Methodological Answer : Fractional Factorial Designs (e.g., 2⁴⁻¹ plans) isolate confounding variables:
- Variables : Phenol, catechol, 4-chlorophenol, cresol .
- ANOVA Results : 4-Chlorophenol contributes 65% to variance in phenol index assays (p < 0.01) .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
